Methsuximide

Description

Properties

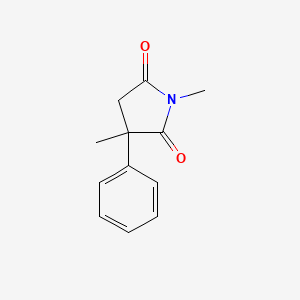

IUPAC Name |

1,3-dimethyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXPJJZHWIXJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023293 | |

| Record name | Methsuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methsuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

121-122 °C at 0.1 mm Hg | |

| Record name | Methsuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in methanol, alcohol, Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform., 2.13e+00 g/L | |

| Record name | METHSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methsuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from dilute alcohol, White to grayish white, crystalline powder | |

CAS No. |

77-41-8 | |

| Record name | Methsuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methsuximide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methsuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHSUXIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methsuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G76K8X6C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methsuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52-53 °C, 52.5 °C | |

| Record name | Methsuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methsuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methsuximide's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methsuximide, a succinimide anticonvulsant, has long been utilized in the management of absence seizures. This technical guide provides an in-depth exploration of its core mechanism of action at the neuronal level. The primary focus of this document is the well-established role of this compound's active metabolite, N-desmethylthis compound, as a blocker of T-type calcium channels, a critical component in the pathophysiology of absence seizures. Furthermore, this guide will delve into potential secondary mechanisms, including the modulation of sodium channels and GABAergic systems, and explore the downstream signaling pathways that may be influenced by its primary mode of action. Detailed experimental protocols for key assays and quantitative data on its interactions with molecular targets are presented to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The principal mechanism through which this compound exerts its anti-absence seizure effects is the inhibition of low-voltage-activated T-type calcium channels, particularly within thalamic neurons.[1][2] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed in absence epilepsy.[3] this compound itself is a prodrug that is rapidly metabolized to its active form, N-desmethylthis compound (MPS).[1] MPS is primarily responsible for the therapeutic effects of the drug.[1]

The blockade of T-type calcium channels by MPS is state-dependent, showing a higher affinity for the inactivated state of the channel. This action reduces the influx of calcium into the neuron, thereby dampening the rhythmic burst firing of thalamic neurons that underlies absence seizures.

Quantitative Data: Interaction with T-Type Calcium Channel Subtypes

The active metabolite of this compound, N-desmethylthis compound (MPS), has been shown to block human T-type calcium channels. The apparent affinity (Ki) of MPS for the inactivated states of the three human T-type calcium channel isoforms has been determined and is summarized in the table below.

| Target Subtype | Apparent Affinity (Ki) of N-desmethylthis compound | Reference |

| α1G (Cav3.1) | 0.3 to 0.5 mM | |

| α1H (Cav3.2) | 0.6 to 1.2 mM | |

| α1I (Cav3.3) | 0.3 to 0.5 mM |

Potential Secondary Mechanisms of Action

While the blockade of T-type calcium channels is the most well-documented mechanism, some evidence suggests that this compound may have other neuronal effects that contribute to its anticonvulsant properties. These secondary mechanisms are less well-characterized and require further investigation.

Modulation of Voltage-Gated Sodium Channels

Some studies on related succinimide anticonvulsants, like ethosuximide, have indicated a potential for the modulation of persistent sodium currents. A reduction in this current could contribute to the stabilization of neuronal membranes and a decrease in neuronal hyperexcitability. However, specific quantitative data on the effects of this compound or N-desmethylthis compound on sodium channel subtypes is currently lacking in the scientific literature.

Enhancement of GABAergic Neurotransmission

There is also speculation that succinimides may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This could occur through various mechanisms, such as increasing GABAergic tone or potentiating the function of GABA-A receptors. As with sodium channel modulation, direct and quantitative evidence for a significant interaction of this compound or its active metabolite with the GABAergic system is not yet established.

Downstream Signaling Pathways

The inhibition of T-type calcium channels by this compound in thalamic neurons is expected to have significant downstream consequences on intracellular signaling cascades that are regulated by calcium.

Calcium-Dependent Signaling

T-type calcium channels play a crucial role in regulating intracellular calcium levels, which in turn modulate a host of cellular processes including gene expression and enzyme activity. The reduction in calcium influx due to this compound's action could potentially impact calcium-dependent signaling pathways in thalamic neurons.

CREB and mTOR Signaling

The cAMP response element-binding protein (CREB) and the mammalian target of rapamycin (mTOR) are key signaling molecules involved in neuronal plasticity, survival, and excitability. Alterations in neuronal activity and calcium homeostasis can influence these pathways. While a direct link between this compound and the modulation of CREB or mTOR signaling has not been definitively established, it remains a plausible area for future research into the broader neurobiological effects of this drug.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of anticonvulsant drugs like this compound.

Whole-Cell Voltage-Clamp Electrophysiology for T-Type Calcium Currents

This protocol is designed to measure the effect of a compound on T-type calcium currents in isolated or cultured neurons.

-

Cell Preparation:

-

Acquire or culture neuronal cells known to express T-type calcium channels (e.g., thalamic neurons).

-

For dissociated neurons, prepare a single-cell suspension. For cultured neurons, grow on glass coverslips.

-

-

Recording Solutions:

-

External Solution (in mM): 120 NaCl, 5 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

-

Record baseline currents in the absence of the test compound.

-

Perfuse the bath with the external solution containing the desired concentration of this compound or N-desmethylthis compound.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Analyze the data to determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50 value.

-

Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is used to determine the binding affinity of a test compound to GABA-A receptors.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and competitor binding at various concentrations.

-

Total Binding: Add membrane preparation, a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA) to saturate the receptors.

-

Competitor Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound or its metabolite).

-

Incubate the tubes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

The primary and most significant mechanism of action of this compound in the treatment of absence seizures is the blockade of T-type calcium channels in thalamic neurons by its active metabolite, N-desmethylthis compound. This action effectively reduces the neuronal hyperexcitability that drives the characteristic spike-and-wave discharges of this seizure type. While potential secondary effects on sodium channels and GABAergic systems have been proposed, they remain less defined and require further quantitative investigation. The downstream consequences of T-type calcium channel inhibition on intracellular signaling pathways such as those involving CREB and mTOR represent an important area for future research to fully elucidate the comprehensive neurobiological effects of this compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel anticonvulsant therapies targeting these key neuronal mechanisms.

References

- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonlinearities between inhibition and T-type calcium channel activity bidirectionally regulate thalamic oscillations | eLife [elifesciences.org]

- 3. Pharmacological-characterization-of-the-role-of-T-type-calcium-channels-in-thalamic-oscillatory-activity [aesnet.org]

The Central Role of N-desmethylmethsuximide in Methsuximide Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methsuximide, a succinimide anticonvulsant, has been utilized for the management of absence seizures, particularly those refractory to other treatments.[1][2] However, extensive clinical and pharmacological evidence reveals that the therapeutic activity of this compound is predominantly mediated by its principal metabolite, N-desmethylthis compound. This technical guide provides an in-depth examination of the metabolic conversion, comparative pharmacokinetics, mechanism of action, and the critical role of N-desmethylthis compound in the clinical efficacy and monitoring of this compound therapy. Detailed experimental methodologies for its quantification are also presented to support further research and development.

The Metabolic Activation of this compound

This compound acts as a prodrug, undergoing rapid and extensive metabolism in the liver following administration.[3][4] The primary metabolic pathway is N-demethylation, which converts this compound into its pharmacologically active metabolite, N-desmethylthis compound.[3] This biotransformation is a critical step, as the parent drug has a very short half-life and is present in plasma at significantly lower concentrations than its metabolite during chronic therapy. One study noted that plasma concentrations of N-desmethylthis compound can be, on average, 700 times higher than those of the parent compound.

Caption: Metabolic conversion of this compound to N-desmethylthis compound.

Comparative Pharmacokinetics: this compound vs. N-desmethylthis compound

The stark contrast in the pharmacokinetic profiles of this compound and its N-desmethylated metabolite underscores the latter's central role in anticonvulsant therapy. This compound is characterized by rapid absorption and elimination, whereas N-desmethylthis compound exhibits a significantly longer half-life, leading to its accumulation and sustained therapeutic concentrations in the plasma. This accumulation is the primary reason why the pharmacological effects observed during chronic this compound treatment are attributed to the metabolite.

Table 1: Pharmacokinetic Parameters

| Parameter | This compound (Parent Drug) | N-desmethylthis compound (Active Metabolite) |

| Half-Life (t½) | 2 to 4 hours | 26 hours (Children), 28 to 80 hours (Adults) |

| Time to Peak (Serum) | 1 to 3 hours | Accumulates over time; long half-life |

| Time to Steady State | Not specified (short t½) | ~10.4 days |

| Therapeutic Range | Not established (low concentration) | 10 to 40 mcg/mL |

| Toxicity Level | Not specified | Plasma levels > 40 mcg/mL are associated with toxicity |

| Plasma Concentration | Very low; often undetectable | ~700 times that of the parent drug |

Pharmacodynamics and Mechanism of Action

The anticonvulsant effect of the succinimide class, including this compound and its active metabolite, is primarily attributed to the blockade of low-threshold T-type calcium channels in thalamic neurons. These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed in absence seizures. By inhibiting these channels, N-desmethylthis compound reduces the paroxysmal spike-and-wave activity, depresses nerve transmission in the motor cortex, and raises the seizure threshold. Given its substantially higher and more sustained plasma concentrations, N-desmethylthis compound is considered the principal agent responsible for this therapeutic action.

Caption: Mechanism of action of N-desmethylthis compound on T-type calcium channels.

Experimental Protocols and Therapeutic Monitoring

The significant inter-individual variability in pharmacokinetics necessitates therapeutic drug monitoring (TDM) to optimize this compound therapy. TDM focuses on measuring the plasma concentration of N-desmethylthis compound to ensure it remains within the therapeutic window, thereby maximizing efficacy while minimizing the risk of adverse effects.

Quantification of N-desmethylthis compound in Plasma

The standard method for determining plasma concentrations of N-desmethylthis compound involves chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Key Methodological Steps:

-

Sample Collection: Whole blood is collected, typically just before the next scheduled dose (trough concentration), to assess steady-state levels. Plasma or serum is then separated by centrifugation.

-

Internal Standard Addition: A known concentration of an internal standard (e.g., phensuximide) is added to the plasma sample to ensure accuracy and precision during sample preparation and analysis.

-

Sample Preparation (Liquid-Liquid Extraction):

-

The plasma sample is acidified.

-

An organic solvent (e.g., ethyl acetate) is added to extract the drug, its metabolite, and the internal standard from the aqueous plasma matrix.

-

The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization (for GC analysis): The dried residue may be derivatized to increase the volatility and thermal stability of the analytes.

-

Reconstitution: The residue is reconstituted in a small volume of a suitable solvent (e.g., methanol).

-

Chromatographic Analysis: The prepared sample is injected into the HPLC or GC-MS system.

-

Separation: The compounds are separated based on their physicochemical properties as they pass through the chromatographic column.

-

Detection and Quantification: A detector (e.g., UV detector for HPLC, mass spectrometer for GC-MS) measures the amount of each compound eluting from the column. The concentration of N-desmethylthis compound is calculated by comparing its peak area to that of the internal standard using a pre-established calibration curve.

-

Caption: General workflow for quantifying N-desmethylthis compound in plasma.

Synthesis of N-desmethylthis compound Reference Standard

Accurate quantification requires a pure reference standard of N-desmethylthis compound. Synthesis can be achieved from 2-methyl-2-phenylsuccinic acid. One described method involves heating a concentrated ammonium hydroxide solution of the succinic acid while passing ammonia gas through it. The resulting product is then purified, typically by vacuum distillation, yielding N-desmethylthis compound that can be used to prepare calibration curves for the analytical assay.

Conclusion

The clinical utility of this compound is unequivocally dependent on its conversion to the active metabolite, N-desmethylthis compound. This metabolite's favorable pharmacokinetic profile, characterized by a long half-life and significant accumulation, ensures sustained therapeutic concentrations that are responsible for the drug's anticonvulsant effects via the blockade of T-type calcium channels. For drug development professionals and clinicians, this knowledge is paramount. Therapeutic strategies and monitoring must focus on the concentration of N-desmethylthis compound to ensure patient safety and efficacy. Future research into succinimide anticonvulsants should consider the direct evaluation of N-desmethylthis compound as a therapeutic agent in its own right, potentially offering a more predictable and refined treatment option for refractory absence seizures.

References

The Genesis of a Seizure Suppressant: An In-depth Technical Guide to the Discovery and Development of Methsuximide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of Methsuximide, a succinimide anticonvulsant. Aimed at researchers, scientists, and drug development professionals, this document details the journey from initial synthesis to clinical application, including experimental protocols, quantitative data, and the elucidation of its mechanism of action.

Introduction: The Quest for Seizure Control

The mid-20th century marked a significant era in the development of antiepileptic drugs (AEDs). Building on the serendipitous discoveries of earlier treatments, pharmaceutical companies began systematic investigations into novel chemical entities with anticonvulsant properties. It was within this context of structured drug discovery that Parke-Davis and Company, a prominent American pharmaceutical firm, embarked on the development of a new class of compounds: the succinimides. This endeavor would ultimately lead to the introduction of this compound, a targeted therapy for absence (petit mal) seizures.

The Discovery and Synthesis of this compound

The foundational research into N-substituted α-phenylsuccinimides was pioneered by C. A. Miller and Loren M. Long of the Parke-Davis research laboratories. Their 1951 publication in the Journal of the American Chemical Society laid the groundwork for the synthesis of a series of these compounds, including the molecule that would become this compound (N,2-Dimethyl-2-phenylsuccinimide). Their work was a critical step in establishing the structure-activity relationships within this chemical class, demonstrating that substitutions on the nitrogen and α-carbon of the succinimide ring could significantly influence anticonvulsant activity.

Experimental Protocol: Synthesis of N,2-Dimethyl-2-phenylsuccinimide

The synthesis of this compound, as developed from the foundational work of Miller and Long, involves a multi-step process. The following protocol is a generalized representation based on established chemical principles for the formation of N-substituted succinimides.

Materials:

-

α-Phenyl-α-methylsuccinic anhydride

-

Methylamine

-

Anhydrous solvent (e.g., toluene or xylene)

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-phenyl-α-methylsuccinic anhydride in an appropriate volume of anhydrous solvent.

-

Amine Addition: While stirring, slowly add a solution of methylamine in the same solvent to the flask. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the imide ring formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., dilute HCl) to remove any unreacted methylamine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent system to yield the final product.

-

Characterization: The purity and identity of the synthesized this compound are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Preclinical Development and Pharmacological Profile

Following its synthesis, this compound underwent rigorous preclinical evaluation to determine its anticonvulsant efficacy and safety profile. These studies were crucial in identifying its potential as a therapeutic agent for epilepsy.

Anticonvulsant Screening

This compound was evaluated in standard preclinical models of epilepsy, primarily the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test in rodents. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Adult male mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Electroshock Induction: At the time of predicted peak drug effect, a high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Animal Model: Adult male mice are typically used.

-

Drug Administration: this compound is administered at various doses, with a control group receiving the vehicle.

-

Chemoconvulsant Injection: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of a clonic seizure.

-

Data Analysis: The ED50 is calculated.

Quantitative Preclinical Data

The following table summarizes representative preclinical efficacy data for this compound.

| Test | Species | Route of Administration | ED50 (mg/kg) |

| MES | Mouse | i.p. | 93 |

| scPTZ | Mouse | i.p. | 140 |

Note: ED50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Targeting T-type Calcium Channels

The therapeutic effect of this compound in absence seizures is primarily attributed to its inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By blocking these channels, this compound reduces the abnormal synchronized firing of neurons in the thalamocortical circuit, thereby suppressing seizure activity.

Experimental Protocol: Patch-Clamp Electrophysiology

The effect of this compound on T-type calcium channels is typically investigated using the whole-cell patch-clamp technique on isolated thalamic neurons or cell lines expressing these channels.

-

Cell Preparation: Thalamic neurons are acutely dissociated from animal models of absence epilepsy (e.g., GAERS rats) or cultured neuronal cell lines are prepared.

-

Recording Setup: A glass micropipette filled with an appropriate internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ion channel currents.

-

Current Isolation: Pharmacological agents are used to block other ion channels (e.g., sodium and potassium channels) to isolate the T-type calcium currents.

-

Drug Application: A baseline recording of T-type calcium currents is obtained. This compound is then applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The amplitude of the T-type calcium current is measured before and after the application of this compound. A concentration-response curve is generated to determine the IC50 (the concentration of the drug that inhibits 50% of the current).

Clinical Development and Efficacy

This compound was first approved for medical use in the United States in February 1957. Clinical trials demonstrated its efficacy in controlling absence seizures, particularly in patients refractory to other treatments.

The Role of the Active Metabolite: N-desmethylthis compound

A crucial aspect of this compound's clinical pharmacology is its rapid and extensive metabolism to an active metabolite, N-desmethylthis compound. This metabolite has a significantly longer half-life than the parent drug and is considered the primary contributor to the sustained anticonvulsant effect.

Pharmacokinetic Profile

The following table summarizes key pharmacokinetic parameters for this compound and its active metabolite.

| Parameter | This compound | N-desmethylthis compound |

| Half-life (t½) | 1-4 hours | 28-38 hours |

| Time to Peak (Tmax) | 1-3 hours | Variable |

| Metabolism | Hepatic (N-demethylation) | Further hepatic metabolism |

| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) |

Clinical Efficacy in Absence Seizures

Clinical studies have demonstrated that this compound can significantly reduce the frequency of absence seizures.

| Study Population | Treatment Duration | Outcome | Seizure Frequency Reduction |

| Children with intractable seizures | Not specified | 50% or greater reduction in seizures | Achieved in 15 out of 23 patients |

| Adults with complex partial seizures | 8 weeks | 50% or greater reduction in seizures | Achieved in 8 out of 26 patients |

Adverse Effects

The use of this compound is associated with a range of potential adverse effects, which are important considerations in its clinical application.

| Adverse Effect Category | Common Examples | Reported Incidence |

| Neurological | Drowsiness, dizziness, ataxia, headache | Frequent |

| Gastrointestinal | Nausea, vomiting, anorexia, abdominal pain | Common |

| Dermatological | Rash | 1-5% |

| Hematological | Eosinophilia, leukopenia, pancytopenia | Rare but serious |

| Hepatic | Elevated liver enzymes | Rare |

Conclusion: A Targeted Approach to Absence Seizures

The development of this compound represents a significant milestone in the history of antiepileptic drug discovery. The systematic approach taken by Parke-Davis, from the foundational synthetic work of Miller and Long to comprehensive preclinical and clinical evaluation, resulted in a valuable therapeutic option for individuals with absence seizures. The elucidation of its mechanism of action, centered on the inhibition of T-type calcium channels, provided a deeper understanding of the pathophysiology of this specific seizure type. While newer AEDs have since been developed, the story of this compound serves as a testament to the power of targeted drug discovery and remains a cornerstone in the historical landscape of epilepsy treatment.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methsuximide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methsuximide is a succinimide anticonvulsant medication primarily indicated for the control of absence (petit mal) seizures that are refractory to other treatments. Its therapeutic effect is largely attributed to its active metabolite, N-desmethylthis compound, which exhibits a significantly longer half-life than the parent compound. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including its mechanism of action, metabolic pathways, and key pharmacokinetic parameters. Detailed experimental protocols for the analysis of this compound and its metabolite, as well as for assessing its pharmacodynamic effects, are presented. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Pharmacodynamics

Mechanism of Action

This compound exerts its anticonvulsant effect by targeting T-type voltage-sensitive calcium channels in the thalamocortical circuit.[1][2] In individuals with absence seizures, there is a pathological increase in the activity of these channels, leading to excessive neuronal firing and the characteristic spike-and-wave discharges observed on an electroencephalogram (EEG).[2][3] this compound and its active metabolite, N-desmethylthis compound, bind to and inhibit these T-type calcium channels.[1] This inhibition reduces the influx of calcium into neurons, which in turn stabilizes the neuronal membrane and prevents the abnormal electrical discharges that precipitate seizures. By decreasing the hyperexcitability of neurons within the thalamocortical circuit, this compound effectively controls the frequency and intensity of absence seizures. While the primary mechanism is the blockade of T-type calcium channels, some evidence suggests potential modulation of other ion channels and neurotransmitter systems, though these effects are less well-characterized.

Therapeutic Effects

The principal therapeutic use of this compound is in the management of absence (petit mal) seizures, particularly in patients who have not responded to other antiepileptic drugs. It has also been investigated for use in complex partial seizures. The clinical efficacy of this compound is primarily due to its active metabolite, N-desmethylthis compound, which has a much longer half-life and accumulates to significantly higher plasma concentrations than the parent drug.

Adverse Effects

Common adverse effects associated with this compound therapy include drowsiness, dizziness, headache, blurred vision, nausea, vomiting, and gastrointestinal distress. More serious, though less common, adverse effects can include blood dyscrasias (such as pancytopenia and leukopenia), liver damage, and systemic lupus erythematosus-like symptoms. Patients should be monitored for any changes in mood or behavior, as antiepileptic drugs have been associated with an increased risk of suicidal thoughts or behavior.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid metabolism to the pharmacologically active and more persistent N-desmethylthis compound.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations of the parent drug are typically reached within 1 to 4 hours.

Distribution

Metabolism

This compound is rapidly and extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, N-desmethylthis compound. This metabolite is responsible for the majority of the anticonvulsant activity. The plasma concentration of N-desmethylthis compound can be up to 700 times greater than that of the parent compound during chronic therapy.

Excretion

Less than 1% of a dose of this compound is excreted unchanged in the urine. The metabolites are primarily eliminated through renal excretion.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative parameters for this compound and its active metabolite.

Table 1: Pharmacokinetic Parameters of this compound and N-desmethylthis compound

| Parameter | This compound | N-desmethylthis compound | Reference(s) |

| Half-life (t½) | 1.4 - 4 hours | Adults: 28 - 80 hours; Children: 26 hours | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Not explicitly stated | |

| Protein Binding | Not Available | 45% - 60% | |

| Renal Excretion (unchanged) | < 1% | Not applicable |

Table 2: Therapeutic and Toxic Concentrations of N-desmethylthis compound

| Concentration Type | Plasma Concentration (µg/mL) | Reference(s) |

| Therapeutic Range | 10 - 40 | |

| Toxic Level | > 40 | |

| Coma-inducing Level | > 150 |

Experimental Protocols

Protocol for Determination of this compound and N-desmethylthis compound in Plasma by HPLC

This protocol describes a general method for the simultaneous quantification of this compound and its active metabolite, N-desmethylthis compound, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.1. Materials and Reagents

-

This compound and N-desmethylthis compound analytical standards

-

Internal standard (e.g., another succinimide derivative not present in the sample)

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate buffer

-

Human plasma (drug-free for calibration standards)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., dichloromethane)

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

SPE manifold (if applicable)

4.1.3. Procedure

-

Preparation of Standards and Quality Controls: Prepare stock solutions of this compound, N-desmethylthis compound, and the internal standard in methanol. Serially dilute the stock solutions to prepare calibration standards and quality control samples by spiking known concentrations into drug-free human plasma.

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To 1 mL of plasma sample, standard, or quality control, add a known amount of the internal standard.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), adjusted to a suitable pH.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 210 nm.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol for Pharmacodynamic Evaluation in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This protocol outlines a method to assess the anticonvulsant activity of this compound using a chemically induced seizure model in rats.

4.2.1. Animals

-

Male Wistar rats (200-250 g)

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

4.2.2. Materials and Reagents

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle (e.g., 0.9% saline or a suitable solvent for this compound)

4.2.3. Procedure

-

Animal Groups: Randomly divide the rats into several groups (n=8-10 per group):

-

Vehicle control + PTZ

-

This compound (various doses) + PTZ

-

Positive control (e.g., Diazepam) + PTZ

-

-

Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ injection (e.g., 30-60 minutes).

-

Seizure Induction: Inject PTZ (e.g., 60-80 mg/kg, i.p.) to induce seizures.

-

Observation: Immediately after PTZ injection, place each rat in an individual observation chamber and record its behavior for 30 minutes.

-

Seizure Scoring: Score the seizure activity using a standardized scale (e.g., Racine's scale):

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks of the body

-

Stage 3: Clonic convulsions of the forelimbs

-

Stage 4: Generalized clonic convulsions with rearing

-

Stage 5: Generalized tonic-clonic seizures with loss of posture

-

-

Data Analysis: Analyze the latency to the first seizure, the duration of seizures, and the mean seizure score for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the treatment groups to the control group. A significant increase in seizure latency and a decrease in seizure duration and score indicate anticonvulsant activity.

Visualizations

Signaling Pathway of this compound in Absence Seizures

Caption: Mechanism of action of this compound in preventing absence seizures.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

This compound remains a relevant therapeutic option for refractory absence seizures due to the potent and sustained action of its active metabolite, N-desmethylthis compound. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its safe and effective use. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians involved in the study and application of this antiepileptic agent. Further research into the nuanced effects of this compound on neuronal signaling pathways may uncover additional therapeutic applications and inform the development of novel anticonvulsant therapies.

References

- 1. Pharmacokinetics of this compound and a major metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Thalamocortical circuits in generalized epilepsy: Pathophysiologic mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to Methsuximide's Targets Beyond Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methsuximide, a succinimide anticonvulsant, has long been established as a therapeutic agent for absence seizures, with its primary mechanism of action attributed to the blockade of low-voltage-activated T-type calcium channels. However, emerging evidence and pharmacological parallels with other anticonvulsants suggest a broader spectrum of molecular interactions that may contribute to its overall efficacy and side-effect profile. This technical guide delves into the molecular targets of this compound and its pharmacologically active metabolite, N-desmethylthis compound (NDM), beyond the well-characterized calcium channel inhibition. While definitive quantitative data on these secondary targets remain sparse in publicly accessible literature, this paper will synthesize the current understanding, present hypothetical signaling pathways, and provide detailed experimental protocols for future research to elucidate these interactions.

Introduction

This compound (N,2-Dimethyl-2-phenylsuccinimide) is a member of the succinimide class of antiepileptic drugs.[1] Its primary therapeutic indication is the management of absence (petit mal) seizures, particularly those refractory to other treatments. The principal anticonvulsant effect is mediated by its active metabolite, N-desmethylthis compound (NDM), which exhibits a longer half-life and is considered the primary therapeutic moiety.[1]

The established mechanism of action for succinimides involves the inhibition of T-type calcium channels in thalamic neurons, thereby reducing the hyperexcitability that characterizes absence seizures. While this interaction is well-documented, the complete pharmacological profile of this compound and NDM is likely more complex. Anecdotal and comparative pharmacological evidence suggests potential interactions with other key neuronal signaling components, including voltage-gated sodium channels and GABAergic systems. A comprehensive understanding of these off-target interactions is critical for a complete elucidation of this compound's therapeutic and adverse effects, and for the rational design of future anticonvulsant therapies.

Putative Molecular Targets Beyond Calcium Channels

While direct, high-affinity interactions have not been extensively quantified, preclinical observations and structural similarities to other anticonvulsants suggest that this compound and NDM may modulate the function of the following targets:

-

Voltage-Gated Sodium Channels (VGSCs): Several anticonvulsant drugs exert their effects by modulating the activity of VGSCs, typically by stabilizing the inactivated state of the channel. This action reduces the repetitive firing of neurons that is characteristic of seizure activity.

-

GABA-A Receptors: Enhancement of GABAergic inhibition is a cornerstone of many antiepileptic therapies. This can be achieved through various mechanisms, including positive allosteric modulation of the GABA-A receptor, which increases the receptor's sensitivity to GABA.

The following sections will explore the available, albeit limited, evidence for these interactions and present the quantitative data that has been reported.

Data Presentation: Quantitative Analysis of Molecular Interactions

A thorough review of the scientific literature reveals a significant gap in quantitative data for the interaction of this compound and N-desmethylthis compound with molecular targets other than T-type calcium channels. The following tables summarize the known and potential interactions.

Table 1: Binding Affinities and Potencies of this compound and N-desmethylthis compound (NDM)

| Target | Ligand | Assay Type | Species | IC50 / Ki / % Modulation | Citation |

| Voltage-Gated Sodium Channels (VGSCs) | This compound | Electrophysiology | Not Reported | Data Not Available | - |

| N-desmethylthis compound | Electrophysiology | Not Reported | Data Not Available | - | |

| GABA-A Receptors | This compound | Electrophysiology | Not Reported | Data Not Available | - |

| N-desmethylthis compound | Electrophysiology | Not Reported | Data Not Available | - | |

| Glutamate Receptors (NMDA/AMPA) | This compound | Not Reported | Not Reported | Data Not Available | - |

| N-desmethylthis compound | Not Reported | Not Reported | Data Not Available | - |

Absence of specific IC50 or Ki values in the public domain highlights a critical area for future investigation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the established and hypothetical signaling pathways and a general workflow for investigating ligand-receptor interactions.

Established Signaling Pathway: T-Type Calcium Channel Blockade

Hypothetical Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

References

Methsuximide's Role in Suppressing Spike-and-Wave Discharges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methsuximide, a succinimide anticonvulsant, has a well-established, albeit secondary, role in the management of absence seizures, which are characterized by typical 3 Hz spike-and-wave discharges (SWDs) on electroencephalogram (EEG) recordings. This technical guide provides an in-depth analysis of the core mechanisms by which this compound and its active metabolite, N-desmethylthis compound, suppress these characteristic neuronal oscillations. The primary mechanism of action involves the blockade of low-voltage-activated T-type calcium channels within the thalamocortical circuitry, which are crucial for the generation of the rhythmic discharges underlying absence seizures. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Targeting the Thalamocortical Circuit

The hallmark of absence seizures is the generation of synchronous, bilateral 3 Hz spike-and-wave discharges. These pathological oscillations originate from the complex interplay between the thalamus and the cerebral cortex, often referred to as the thalamocortical circuit. This compound exerts its primary therapeutic effect by modulating the activity of this circuit.

The key molecular target of this compound and its active metabolite, N-desmethylthis compound, are the T-type calcium channels, particularly the CaV3.1 subtype, which are densely expressed on thalamic neurons. These channels are low-voltage activated, meaning they play a critical role in generating the burst firing of neurons that drives the rhythmic activity of the thalamocortical loop. By blocking these channels, this compound reduces the influx of calcium, thereby hyperpolarizing the neuronal membrane and making it more difficult for the neurons to fire in the characteristic burst pattern that underpins spike-and-wave discharges. This disruption of the pathological rhythmicity within the thalamocortical circuit leads to the suppression of absence seizures.

Signaling Pathway of this compound in the Thalamocortical Circuit

The following diagram illustrates the key components of the thalamocortical circuit and the inhibitory effect of this compound on T-type calcium channels.

Quantitative Data on Efficacy

While extensive quantitative in vivo data directly correlating this compound dosage with the reduction of spike-and-wave discharges is limited in publicly available literature, studies on its active metabolite, N-desmethylthis compound (also known as α-methyl-α-phenylsuccinimide or MPS), and the closely related succinimide, ethosuximide, provide valuable insights into its efficacy.

| Compound | Parameter | Value | Species/System | Reference |

| N-desmethylthis compound (MPS) | Apparent Affinity (KI) for inactivated state of human T-type Ca2+ channels | 0.3 - 0.5 mM (α1G and α1I) 0.6 - 1.2 mM (α1H) | Human cloned T-type channels expressed in mammalian cells | [1] |

| Ethosuximide (for comparison) | Reduction in percent time in Spike-and-Wave Discharges (SWD) | From 1.75 ± 0.29% to 0.28 ± 0.04% | WAG/Rij rats | [2] |

| Ethosuximide (for comparison) | Effect on SWD Number | Significant reduction | WAG/Rij rats | [2] |

| Ethosuximide (for comparison) | Effect on SWD Duration | No significant change | WAG/Rij rats | [2] |

Experimental Protocols

The following sections outline a representative methodology for evaluating the efficacy of this compound in suppressing spike-and-wave discharges in a genetic animal model of absence epilepsy, such as the WAG/Rij or GAERS (Genetic Absence Epilepsy Rats from Strasbourg) rats. These protocols are a synthesis of established methods in the field.

Animal Model

-

Species: Male WAG/Rij or GAERS rats, aged 4-6 months. These strains are well-validated genetic models of absence epilepsy, exhibiting spontaneous spike-and-wave discharges.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

Surgical Implantation of EEG Electrodes

-

Anesthesia: The rat is anesthetized with isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. The skull is exposed via a midline incision.

-

Electrode Placement: Four to six stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices. A reference electrode is placed over the cerebellum.

-

Headmount Assembly: The electrodes are connected to a headmount, which is secured to the skull using dental acrylic.

-

Post-operative Care: The animal is allowed to recover for at least one week before EEG recordings begin. Analgesics are administered as needed.

Drug Administration

-

Compound: this compound is dissolved in a suitable vehicle, such as a saline solution with a small amount of Tween 80 to aid solubility.

-

Administration: The drug solution is administered intraperitoneally (i.p.) or orally (p.o.) via gavage. A vehicle-only control group is included in the experimental design.

-

Dosage: A dose-response study is conducted, with doses typically ranging from 25 to 100 mg/kg.

EEG Recording and Analysis

-

Habituation: Prior to baseline recording, rats are habituated to the recording chamber and tethered recording cable for several days.

-

Baseline Recording: A baseline EEG is recorded for at least 2 hours to determine the pre-drug frequency and duration of spike-and-wave discharges.

-

Post-drug Recording: Following drug or vehicle administration, EEG is continuously recorded for a period of 4-6 hours to assess the time course of the drug's effect.

-

Data Acquisition: EEG signals are amplified, filtered (e.g., 1-100 Hz bandpass), and digitized at a sampling rate of at least 256 Hz.

-

Spike-and-Wave Discharge Analysis: Spike-and-wave discharges are identified based on their characteristic morphology (a sharp spike followed by a slow wave), amplitude (at least twice the baseline), frequency (7-11 Hz in rats), and duration (typically >1 second). The total number of discharges, the mean duration of discharges, and the total time spent in SWD are quantified for both baseline and post-drug periods.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical study evaluating the anti-absence efficacy of a compound like this compound.

Conclusion

This compound's role in the suppression of spike-and-wave discharges is fundamentally linked to its inhibitory action on T-type calcium channels within the thalamocortical circuit. This action, primarily mediated by its active metabolite N-desmethylthis compound, disrupts the pathological rhythmic burst firing of thalamic neurons that drives absence seizures. While further in vivo studies are needed to fully quantify the dose-dependent effects of this compound on the frequency and duration of spike-and-wave discharges, the available data on its metabolite's affinity for T-type channels provides a strong mechanistic basis for its therapeutic use. The experimental protocols outlined in this guide offer a standardized framework for future preclinical investigations aimed at further elucidating the anticonvulsant properties of this compound and other succinimide derivatives.

References

Initial Studies on Methsuximide for Absence Seizures: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial clinical investigations into methsuximide for the treatment of absence seizures, historically referred to as "petit mal" epilepsy. It synthesizes available data from foundational studies conducted in the mid-20th century, a pivotal era in the development of antiepileptic drugs. This guide details the early understanding of this compound's mechanism of action, its pharmacokinetic profile, and the experimental protocols used in its initial evaluation. Quantitative data on efficacy and adverse events from these seminal studies are presented in structured tables for clarity and comparative analysis. Furthermore, key concepts, including the proposed mechanism of action and experimental workflows, are visualized using Graphviz diagrams to facilitate a deeper understanding of this early anticonvulsant.

Introduction

This compound (N,2-dimethyl-2-phenylsuccinimide), marketed under the brand name Celontin®, is a succinimide anticonvulsant approved in 1957 for the treatment of absence seizures.[1] While its use has largely been superseded by ethosuximide, which is considered a first-line therapy for petit mal epilepsy, a review of the initial studies on this compound offers valuable insights into the early clinical evaluation of antiepileptic drugs and the foundational understanding of absence seizure pathophysiology.[1] This technical guide aims to provide a detailed retrospective analysis of these pioneering studies for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of succinimide anticonvulsants, including this compound, is the reduction of low-threshold T-type calcium currents in thalamic neurons.[1] This action is critical in suppressing the characteristic paroxysmal spike-and-wave activity on electroencephalograms (EEGs) that correlates with the lapses of consciousness seen in absence seizures.[1] The thalamocortical circuitry is believed to be central to the generation of these generalized 3-Hz spike-and-wave discharges, and by modulating the activity of T-type calcium channels, this compound effectively raises the seizure threshold.

Pharmacokinetics

Early studies established that this compound is rapidly metabolized in the liver to its active metabolite, N-desmethylthis compound. This metabolite is considered to be the primary contributor to the anticonvulsant effect of the drug.

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite

| Parameter | This compound | N-desmethylthis compound |

| Time to Peak Serum Concentration | 1-3 hours | - |

| Half-Life | 2-4 hours | Children: ~26 hours, Adults: 28-80 hours |

| Metabolism | Hepatic (rapid demethylation) | - |

| Excretion | Urine (<1% as unchanged drug) | - |

Source: Information compiled from various sources.

Initial Clinical Studies: Efficacy and Safety

The foundational clinical evaluations of this compound for absence seizures were conducted in the 1950s. These studies, while not adhering to the rigorous double-blind, placebo-controlled standards of modern clinical trials, provided the initial evidence for the drug's efficacy and safety profile.

Key Early Clinical Trials

Two of the most influential early studies were conducted by Zimmerman (1956) and French, Rey-Bellet, and Lennox (1958). These trials assessed the efficacy of this compound in patients with petit mal epilepsy, often in combination with other seizure types.

Table 2: Summary of Efficacy in Initial this compound Clinical Trials for Absence Seizures

| Study | Patient Population | Number of Patients | Dosage | Efficacy Outcome |

| Zimmerman (1956) | Patients with petit mal epilepsy | Data not fully available | Not specified in available abstracts | Details not available in abstracts |

| French, Rey-Bellet, & Lennox (1958) | Adults and children with poorly controlled seizures (including petit mal) | 106 | Not specified in abstract | 48% reported some degree of improvement |

Note: Detailed quantitative data from Zimmerman (1956) is not available in the searched abstracts. The efficacy outcome from French et al. (1958) is a general improvement metric and not specific to seizure frequency reduction.

A study by Livingston and Pauli in 1957 on "Celontin" (this compound) in 136 patients with various seizure types reported beneficial results primarily in those with minor motor and psychomotor seizures.

Adverse Events in Initial Studies

The early clinical trials also provided the first characterization of this compound's side effect profile.

Table 3: Adverse Events Reported in the French, Rey-Bellet, & Lennox (1958) Study

| Adverse Event | Number of Patients Reporting |

| Drowsiness | Not specified |

| Nausea and Vomiting | Not specified |

| Constipation | Not specified |

| Rash | 9 |

| Confusion | Not specified |

| Headaches | Not specified |

Note: The study reported that 30 out of 106 patients dropped out, though the reasons for dropout were not specified in the available summary.[1]

Experimental Protocols of Initial Studies

Patient Selection

-

Inclusion Criteria: Patients diagnosed with "petit mal" epilepsy, often refractory to existing treatments. Many studies included patients with mixed seizure types.

-

Exclusion Criteria: Specific exclusion criteria are not well-documented in the available literature.

Dosing and Administration

-

Initial Dose: A typical starting dose for adults and children over 6 years was 300 mg once daily.

-

Titration: The dosage was gradually increased weekly based on patient tolerance and therapeutic effect, up to a maximum of 1200 mg daily.

Efficacy Assessment

-

Seizure Frequency: Assessed through patient and family reports of seizure occurrences.

-

Electroencephalography (EEG): EEG was a critical tool for diagnosing absence seizures, characterized by 3-Hz spike-and-wave discharges. It was also used to monitor the therapeutic effect of this compound on this epileptiform activity.

Conclusion

The initial studies on this compound in the 1950s were instrumental in establishing the therapeutic potential of the succinimide class of anticonvulsants for absence seizures. Despite the methodological limitations of these early trials by modern standards, they successfully identified the efficacy of this compound in a significant portion of patients and characterized its primary side effects. This foundational work paved the way for the development of ethosuximide and a more nuanced understanding of the thalamocortical mechanisms underlying petit mal epilepsy. For today's researchers, a review of these initial studies underscores the evolution of clinical trial design and provides a valuable historical perspective on the enduring challenge of treating epilepsy.

References

In-Vitro Anticonvulsant Properties of Methsuximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide, a succinimide anticonvulsant, has been utilized in the management of epilepsy, particularly in the treatment of absence seizures. Its therapeutic efficacy is largely attributed to its active metabolite, N-desmethylthis compound (NDM), which exerts its effects through the modulation of neuronal excitability. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the anticonvulsant properties of this compound and its metabolite, focusing on their interactions with key molecular targets within the central nervous system. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms and experimental workflows.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The primary mechanism underlying the anticonvulsant action of this compound and its active metabolite, N-desmethylthis compound, is the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2] These channels, particularly the CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I) isoforms, are critical in the generation of the characteristic spike-and-wave discharges observed in absence seizures.[2][3] By inhibiting these channels, this compound and NDM reduce the neuronal hyperexcitability that leads to seizure activity.

Quantitative Data: Inhibition of T-Type Calcium Channels

The following table summarizes the available quantitative data on the inhibitory activity of N-desmethylthis compound (NDM), also known as methyl-phenyl-succinimide (MPS), on human T-type calcium channel isoforms. The data is presented as the apparent affinity (Ki) for the inactivated state of the channels. For comparison, the IC50 value for the related succinimide anticonvulsant, ethosuximide, on the persistent current of T-type channels is also included.

| Compound | Channel Isoform | Parameter | Value (mM) |

| N-desmethylthis compound (MPS) | α1G | Ki (inactivated state) | 0.3 - 0.5 |

| N-desmethylthis compound (MPS) | α1I | Ki (inactivated state) | 0.3 - 0.5 |

| N-desmethylthis compound (MPS) | α1H | Ki (inactivated state) | 0.6 - 1.2 |

| Ethosuximide | T-type Channels | IC50 (persistent current) | 0.6 |

Secondary and Investigational Mechanisms

While the blockade of T-type calcium channels is the principal mechanism, in-vitro studies suggest that this compound and other anticonvulsants may also exert their effects through other pathways, including modulation of voltage-gated sodium and potassium channels, as well as influencing GABAergic and glutamatergic neurotransmission. However, specific quantitative data for this compound and its metabolite in these areas are less defined.

Voltage-Gated Sodium and Potassium Channels

GABAergic and Glutamatergic Neurotransmission

Alterations in the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission are fundamental to the pathophysiology of epilepsy. Some anticonvulsants are known to enhance GABAergic inhibition or reduce glutamatergic excitation. In-vitro studies on other anticonvulsants have demonstrated effects on GABA release and glutamate receptor binding. While this compound's direct effects on these systems are not as well-characterized as its action on T-type calcium channels, it is an area of ongoing investigation.

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the anticonvulsant properties of compounds like this compound.

Whole-Cell Voltage-Clamp Electrophysiology for T-Type Calcium Channel Blockade

This protocol is used to measure the effect of this compound and its metabolites on T-type calcium currents in isolated neurons or cell lines expressing these channels.

1. Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably expressing the human T-type calcium channel isoform of interest (α1G, α1H, or α1I).

-

Alternatively, primary neuronal cultures (e.g., from the thalamus) can be used.

2. Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.4 Na2GTP, and 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

-

Obtain whole-cell patch-clamp recordings from the prepared cells.

-

Hold the membrane potential at -100 mV to ensure channels are in a closed (resting) state.

-